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Compound of Interest

3-(4-
Compound Name:

(Trifluoromethyl)phenoxy)azetidine

Cat. No.: B1354733

Technical Guide: 3-(4-
(trifluoromethyl)phenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-
(trifluoromethyl)phenoxy)azetidine, a valuable building block in medicinal chemistry. This
document details available suppliers, estimated costs, and a comprehensive synthetic protocol.

Market Availability and Cost

Sourcing 3-(4-(trifluoromethyl)phenoxy)azetidine, primarily as its hydrochloride salt, is
feasible through a select number of chemical suppliers specializing in research and
development compounds. The cost can vary based on purity, quantity, and the supplier. Below
is a summary of available suppliers and their indicative pricing.
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) Product CAS ] ] Estimated
Supplier Purity Quantity
Name Number Cost (USD)
3-(4-
S (Trifluorometh  1236862-38-
AK Scientific 98% 50mg $23[1]
yl)phenoxy)a 6
zetidine HCI
100mg $37[1]
1g $118[1]
3-[4-
o (Trifluorometh
CymitQuimic 1236862-38-
yl)phenoxylaz 6 97% 250mg €360.00
a
etidine
hydrochloride
500mg €519.00
1g €759.00
3-[4-
Hangzhou )
(TrifluoroMeth  1236862-38-
Leap Chem hph ] 5 N/A N/A N/A
enoxylaz
Co., Ltd. Yo y
etidine HCI

Note: Prices are subject to change and may not include shipping and handling fees. It is

recommended to contact the suppliers directly for the most current pricing and availability. The

free base form of 3-(4-(trifluoromethyl)phenoxy)azetidine may be available through custom

synthesis requests.

Synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine

The synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine can be effectively achieved through

a two-step process:

o Synthesis of N-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine: This involves the coupling of

N-Boc-3-hydroxyazetidine with 4-(trifluoromethyl)phenol.
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o Deprotection of the N-Boc group: Removal of the tert-butoxycarbonyl (Boc) protecting group
to yield the final product.

Below are detailed experimental protocols for each step.

Synthesis of tert-Butyl 3-(4-
(trifluoromethyl)phenoxy)azetidine-1-carboxylate

This procedure is adapted from a general method for the synthesis of 3,3-disubstituted
azetidines.[2]

Reaction Scheme:

N-Boc-3-hydroxyazetidine

Mitsunobu Reaction ) .-
(DIAD, PPh3, THF) tert-Butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate

4-(Trifluoromethyl)phenol

Click to download full resolution via product page
Caption: Synthesis of the N-Boc protected intermediate via Mitsunobu reaction.

Materials:

N-Boc-3-hydroxyazetidine

4-(Trifluoromethyl)phenol

Triphenylphosphine (PPhs)

Diisopropyl azodicarboxylate (DIAD)

Anhydrous Tetrahydrofuran (THF)

Ethyl acetate (EtOAcC)
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Hexanes

Saturated aqueous sodium bicarbonate (NaHCOs) solution

Brine

Anhydrous magnesium sulfate (MgSQOa)

Silica gel for column chromatography

Procedure:

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 4-(trifluoromethyl)phenol (1.2 eq) in
anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine
(1.5 eq).

Cool the mixture to O °C in an ice bath.

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, concentrate the mixture under reduced pressure.

Redissolve the residue in ethyl acetate and wash with saturated agueous NaHCOs solution,
followed by brine.

Dry the organic layer over anhydrous MgSOea, filter, and concentrate under reduced
pressure.

Purify the crude product by flash column chromatography on silica gel, eluting with a
gradient of ethyl acetate in hexanes to afford tert-butyl 3-(4-
(trifluoromethyl)phenoxy)azetidine-1-carboxylate.

Deprotection of tert-Butyl 3-(4-
(trifluoromethyl)phenoxy)azetidine-1-carboxylate
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The removal of the N-Boc protecting group is a standard procedure in organic synthesis and
can be achieved under acidic conditions.

Reaction Scheme:

tert-Butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate ———> (T'lgﬁlglrcHD(:eIF;LOtDei(c)ig:e) 3-(4-(Trifluoromethyl)phenoxy)azetidine

Click to download full resolution via product page
Caption: N-Boc deprotection to yield the final product.

Materials:

tert-Butyl 3-(4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

Dichloromethane (DCM) or 1,4-dioxane

Saturated aqueous sodium bicarbonate (NaHCO3s) solution

Brine

Anhydrous sodium sulfate (Na2S0a)
Procedure:

» Dissolve the N-Boc protected azetidine (1.0 eq) in a suitable solvent such as
dichloromethane or 1,4-dioxane.

e Add an excess of trifluoroacetic acid (e.g., 10-20 equivalents) or a solution of 4M HCl in 1,4-
dioxane.

e Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC
or LC-MS.

» Upon completion, remove the solvent and excess acid under reduced pressure.
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o To obtain the free base, dissolve the residue in dichloromethane and wash with a saturated
agueous solution of NaHCOs until the aqueous layer is basic.

» Wash the organic layer with brine, dry over anhydrous Na=SOa4, filter, and concentrate under
reduced pressure to yield 3-(4-(trifluoromethyl)phenoxy)azetidine.

e For the hydrochloride salt, after evaporation of the solvent and excess HCI, the solid residue
can be triturated with diethyl ether and filtered to obtain the desired salt.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of 3-(4-
(trifluoromethyl)phenoxy)azetidine.
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Step 1: N-Boc Intermediate Synthesis

Combine Reactants:
N-Boc-3-hydroxyazetidine,
4-(trifluoromethyl)phenol, PPh3

Add DIAD at 0°C

[Reaction at RT (12—24hD

Work-up:
- Concentrate
- Extract with EtOAc
- Wash with NaHCO3 & Brine

'

Purification:
Flash Column Chromatography

Proceed to Deprotection

Step 2: N-Bog Deprotection

[Dissolve N-Boc Intermediate)

Add Acid (TFA or HCI)

Reaction at RT (1-4h)

Work-up:
- Concentrate
- (Optional: Basify & Extract)

Isolation of Product

Click to download full resolution via product page

Caption: General experimental workflow for the two-step synthesis.
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This guide provides essential information for researchers interested in utilizing 3-(4-
(trifluoromethyl)phenoxy)azetidine in their work. By offering insights into its commercial
availability and a detailed synthetic route, this document aims to facilitate the procurement and
application of this important chemical entity in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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